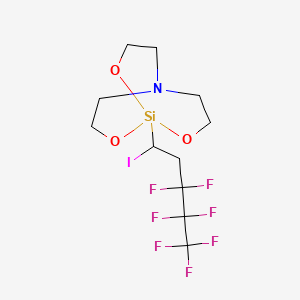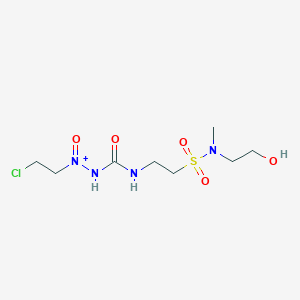
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitrosoamino group, and a chloroethyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of ethanesulfonyl chloride with an amine to form the sulfonamide group.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced through a nucleophilic substitution reaction using 2-chloroethylamine.
Nitrosation: The nitrosoamino group is formed by reacting the intermediate with nitrous acid under controlled conditions.
Final Coupling: The final step involves coupling the intermediate with N-(2-hydroxyethyl)-N-methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanesulfonamide: A simpler analog without the nitroso and chloroethyl groups.
2-Chloroethylamine: Contains the chloroethyl group but lacks the sulfonamide and nitroso groups.
N-Methyl-2-hydroxyethylamine: Contains the hydroxyethyl and methyl groups but lacks the sulfonamide and nitroso groups.
Uniqueness
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the nitroso group allows for covalent modification of biomolecules, while the chloroethyl group enables alkylation reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
91893-56-0 |
|---|---|
Formule moléculaire |
C8H18ClN4O5S+ |
Poids moléculaire |
317.77 g/mol |
Nom IUPAC |
2-chloroethyl-[2-[2-hydroxyethyl(methyl)sulfamoyl]ethylcarbamoylamino]-oxoazanium |
InChI |
InChI=1S/C8H17ClN4O5S/c1-12(5-6-14)19(17,18)7-3-10-8(15)11-13(16)4-2-9/h14H,2-7H2,1H3,(H-,10,11,15,16)/p+1 |
Clé InChI |
HKVADYRNINSBQC-UHFFFAOYSA-O |
SMILES canonique |
CN(CCO)S(=O)(=O)CCNC(=O)N[N+](=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)

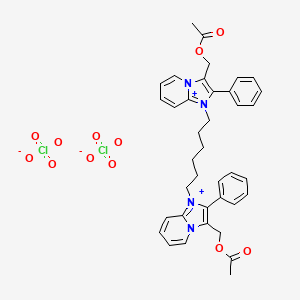
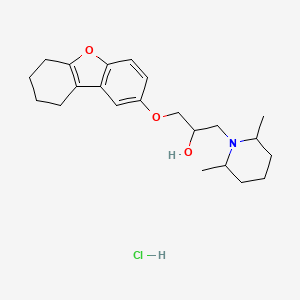
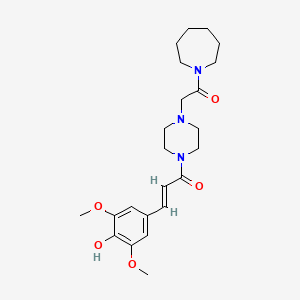
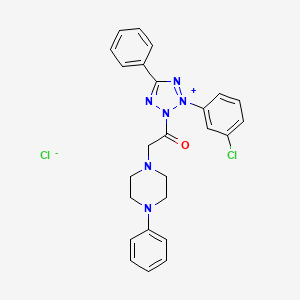
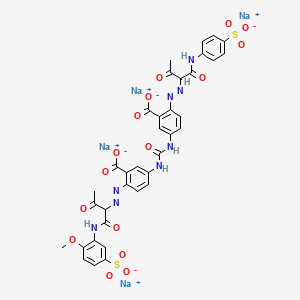
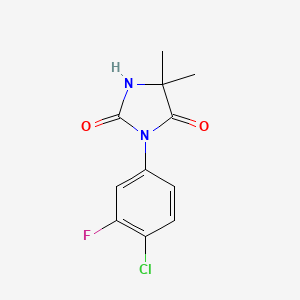
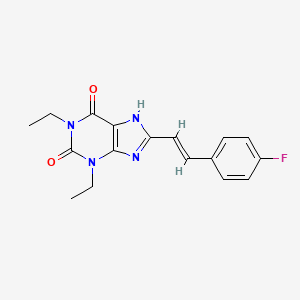
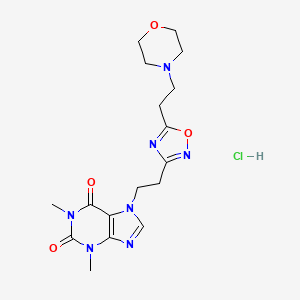
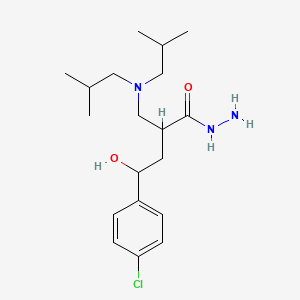
![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)

